molecular formula C21H32O2 B13422812 Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16--pentaenoate CAS No. 2692622-82-3

Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16--pentaenoate

Cat. No.: B13422812
CAS No.: 2692622-82-3
M. Wt: 316.5 g/mol
InChI Key: OITJCKVSVNJHQO-AAQCHOMXSA-N
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Description

Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate is a long-chain fatty acid ethyl ester. This compound is characterized by its multiple conjugated double bonds, which contribute to its unique chemical properties. It is a derivative of nonadeca-pentaenoic acid, where the carboxy group of the acid is esterified with ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate typically involves the esterification of nonadeca-pentaenoic acid with ethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate involves large-scale esterification processes. The reaction is conducted in large reactors with continuous stirring and heating. The use of a continuous distillation setup helps in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester. The final product is obtained through distillation and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated esters.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Epoxides, diols, and hydroxylated esters.

    Reduction: Saturated ethyl nonadecanoate.

    Substitution: Amino or alkoxy derivatives of the ester.

Scientific Research Applications

Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its role in cell membrane structure and function due to its fatty acid nature.

    Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of bio-based lubricants and surfactants.

Mechanism of Action

The mechanism of action of Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate can be compared with other long-chain fatty acid ethyl esters such as:

    Ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoate: Similar in structure but with an additional double bond, making it more unsaturated.

    Ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate: Similar in structure but with a longer carbon chain, affecting its physical properties.

The uniqueness of Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate lies in its specific chain length and degree of unsaturation, which influence its chemical reactivity and biological functions.

Biological Activity

Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate is a polyunsaturated fatty acid (PUFA) that has garnered interest in various fields of biological research due to its potential health benefits and biological activities. This article explores the compound's structure, synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate has the molecular formula C21H32O2C_{21}H_{32}O_2 and is characterized by multiple double bonds in its carbon chain. The structure can be represented as follows:

  • IUPAC Name : Ethyl (4Z,7Z,10Z,13Z,16Z)-nonadeca-4,7,10,13,16-pentaenoate
  • CAS Number : 89705757
  • Molecular Weight : 320.48 g/mol

Synthesis

The synthesis of this compound has been achieved through various methods involving the construction of its polyunsaturated framework. Research indicates that efficient synthetic pathways for omega-3 fatty acids have been developed that could potentially include nonadeca-pentaenoate derivatives .

Biological Activities

The biological activity of Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate is primarily attributed to its role as a PUFA. Key areas of interest include:

  • Antimicrobial Properties : Studies show that fatty acids with multiple double bonds can exhibit antimicrobial activities against various pathogens. The mechanism often involves disrupting microbial cell membranes and enhancing permeability .
  • Anti-inflammatory Effects : PUFAs are known to modulate inflammatory responses. They can influence the production of inflammatory mediators and may be beneficial in conditions like arthritis and cardiovascular diseases.
  • Antiviral Activity : Research has indicated that certain fatty acid conjugates possess antiviral properties. Ethyl nonadeca-pentaenoate may exhibit similar effects through mechanisms that enhance cell membrane integrity against viral infections .

Case Studies

  • Antimicrobial Efficacy : A study explored the antimicrobial properties of various fatty acids against Staphylococcus aureus and found that polyunsaturated fatty acids exhibited significant inhibitory effects. Ethyl nonadeca-pentaenoate could potentially be included in such analyses due to its structural similarities to other effective fatty acids .
  • Inflammation Modulation : In a clinical trial focusing on dietary supplementation with omega-3 PUFAs for inflammatory diseases, participants showed reduced levels of inflammatory markers after regular intake of these compounds. This suggests a promising role for ethyl nonadeca-pentaenoate in dietary interventions aimed at reducing inflammation.

Research Findings Summary Table

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition of S. aureus by polyunsaturated fatty acids
Anti-inflammatory EffectsReduced inflammatory markers in subjects consuming omega-3 supplements
Synthesis MethodsEfficient pathways developed for synthesizing n-3 PUFA derivatives

Properties

CAS No.

2692622-82-3

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

ethyl (4Z,7Z,10Z,13Z,16Z)-nonadeca-4,7,10,13,16-pentaenoate

InChI

InChI=1S/C21H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-20H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-

InChI Key

OITJCKVSVNJHQO-AAQCHOMXSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC

Origin of Product

United States

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